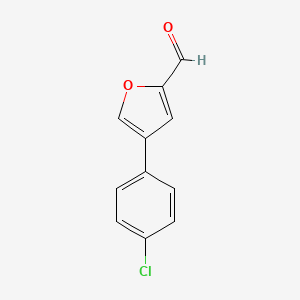![molecular formula C20H15N B14194957 4-[([1,1'-Biphenyl]-3-yl)ethynyl]-2-methylpyridine CAS No. 918540-92-8](/img/structure/B14194957.png)
4-[([1,1'-Biphenyl]-3-yl)ethynyl]-2-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[([1,1’-Biphenyl]-3-yl)ethynyl]-2-methylpyridine is an organic compound that features a biphenyl group attached to a pyridine ring via an ethynyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[([1,1’-Biphenyl]-3-yl)ethynyl]-2-methylpyridine typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions usually include:
Palladium catalyst: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0)
Copper co-catalyst: Copper(I) iodide
Base: Triethylamine or diisopropylamine
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to 80°C
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-[([1,1’-Biphenyl]-3-yl)ethynyl]-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The biphenyl group can be reduced to form cyclohexyl derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of halogenated or aminated derivatives.
科学的研究の応用
4-[([1,1’-Biphenyl]-3-yl)ethynyl]-2-methylpyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
作用機序
The mechanism of action of 4-[([1,1’-Biphenyl]-3-yl)ethynyl]-2-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl and biphenyl groups can facilitate interactions with hydrophobic pockets in proteins, while the pyridine ring can participate in hydrogen bonding and π-π stacking interactions.
類似化合物との比較
Similar Compounds
4-Ethynylbiphenyl: Similar structure but lacks the pyridine ring.
4-Vinylbiphenyl: Contains a vinyl group instead of an ethynyl group.
4-Ethynyl-1,1’-biphenyl: Similar structure but without the methyl group on the pyridine ring.
Uniqueness
4-[([1,1’-Biphenyl]-3-yl)ethynyl]-2-methylpyridine is unique due to the presence of both the biphenyl and pyridine moieties, which confer distinct electronic and steric properties
特性
CAS番号 |
918540-92-8 |
|---|---|
分子式 |
C20H15N |
分子量 |
269.3 g/mol |
IUPAC名 |
2-methyl-4-[2-(3-phenylphenyl)ethynyl]pyridine |
InChI |
InChI=1S/C20H15N/c1-16-14-18(12-13-21-16)11-10-17-6-5-9-20(15-17)19-7-3-2-4-8-19/h2-9,12-15H,1H3 |
InChIキー |
LRVMJBHMVGHBRB-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC(=C1)C#CC2=CC(=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


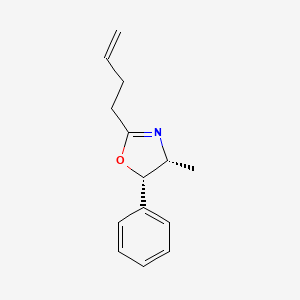

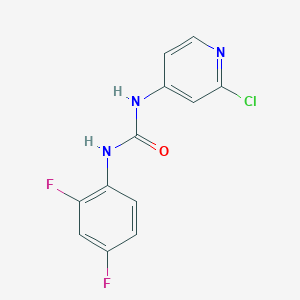
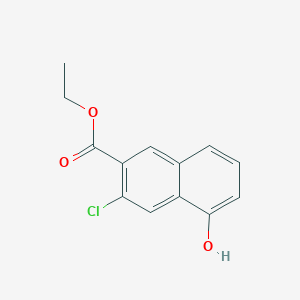
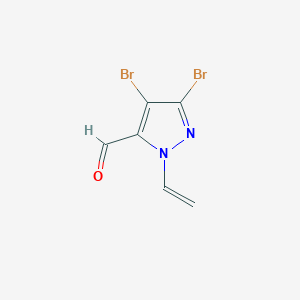
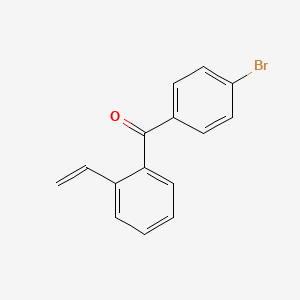


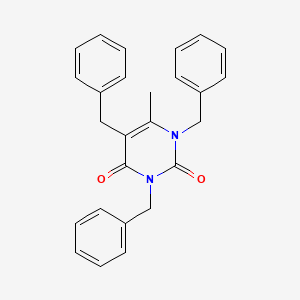
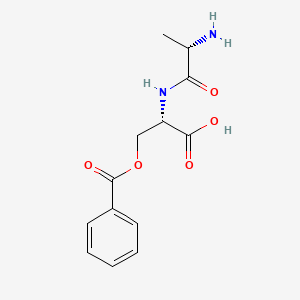
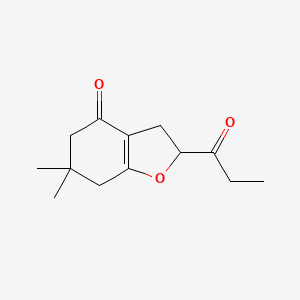
![Benzoic acid, 4-[[4-bromo-2-(1-oxopropyl)phenoxy]methyl]-](/img/structure/B14194945.png)
